2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C21H20ClNO2. This compound is known for its unique structure, which includes a quinoline core substituted with an isobutoxyphenyl group and a carbonyl chloride functional group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid.
Introduction of the Isobutoxyphenyl Group: The isobutoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an isobutyl group is attached to the phenyl ring.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the quinoline derivative with thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides and dihydroquinolines.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the formation of the carbonyl chloride group.
Aniline and Acrolein: Used in the Doebner–von Miller reaction to form the quinoline core.
Friedel-Crafts Alkylation Reagents:
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions with the carbonyl chloride group.
Quinoline N-oxides and Dihydroquinolines: Formed through oxidation and reduction reactions of the quinoline core.
Scientific Research Applications
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride involves its interaction with various molecular targets and pathways. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity . The quinoline core can interact with DNA and enzymes, potentially leading to the inhibition of key biological processes .
Comparison with Similar Compounds
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride can be compared with other similar compounds, such as:
2-(3-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride: Similar structure but with a different position of the methyl group on the quinoline core.
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride: Contains an additional methyl group on the quinoline core.
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
IUPAC Name |
6-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-6-4-5-15(10-16)20-11-18(21(22)24)17-9-14(3)7-8-19(17)23-20/h4-11,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODDZNJAKPYAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163295 | |
Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160253-97-3 | |
Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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